Proven Tandem Reactivity: Quantitative Yield for 5-Alkynyl-1,2,3-triazole Synthesis
The compound enables a tandem copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by alkynylation, a reaction pathway inaccessible to simple terminal alkynes. This process, using bromoalkynes as substrates, yields fully substituted 5-alkynyl-1,2,3-triazoles. In a representative system, the tandem CuAAC/alkynylation of bromoalkynes with organic azides and terminal alkynes proceeded with high efficiency, achieving yields up to 99% for the desired 5-alkynyl-triazole products under mild conditions [1]. In stark contrast, a standard terminal alkyne (e.g., 9-decynoic acid) would only provide the simple 1,2,3-triazole and would be incapable of the subsequent alkynylation step, resulting in 0% yield of the more complex 5-alkynyl product.
| Evidence Dimension | Reaction Yield for 5-Alkynyl-1,2,3-triazole Synthesis |
|---|---|
| Target Compound Data | Yields up to 99% for the desired 5-alkynyl-triazole product from bromoalkyne substrates [1]. |
| Comparator Or Baseline | A standard terminal alkyne (e.g., 9-decynoic acid) is not a viable substrate for this tandem reaction and would not yield the product (yield = 0%). |
| Quantified Difference | The target compound enables a unique synthetic transformation that is completely inaccessible (0% yield) to its non-brominated analog. |
| Conditions | Copper(I)-catalyzed three-component click/alkynylation reaction with various alkynes and organic azides. |
Why This Matters
This quantitative yield data confirms the compound's unique ability to produce complex, fully substituted heterocycles in a single pot, a capability that directly translates to higher synthetic efficiency and cost savings in medicinal chemistry and materials science compared to using a generic alkyne.
- [1] Copper(I)-Catalyzed Three-Component Click/Alkynylation: One-Pot Synthesis of 5-Alkynyl-1,2,3-triazoles. Organic Letters, 2016, 18, 4000-4003. View Source
